2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE
Description
This compound is a structurally complex imidazole derivative featuring a 1H-imidazole core substituted at positions 2, 4, and 5 with 4-methylphenyl, sulfanyl-linked acetamide, and 4-methoxyphenyl groups, respectively. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, provides a platform for hydrogen bonding and π-π interactions, which are critical for biological activity or material applications.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-16-5-7-18(8-6-16)22-25-21(17-9-11-19(29-3)12-10-17)23(26-22)30-15-20(27)24-13-4-14-28-2/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKRWYHOJXGZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step involves the attachment of the acetamide group through a nucleophilic substitution reaction. Industrial production methods may utilize advanced techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE) to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for the acetamide group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions but often include simpler derivatives of the original compound.
Scientific Research Applications
2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 329080-24-2) , a structural analog with a tetrazole ring instead of imidazole.
Key Observations :
Electronic and Reactivity Profiles
A comparative DFT study of structurally related acetamide derivatives (e.g., azo dyes with acetamide and phenol groups) highlights that electron-donating substituents (e.g., methoxy) lower the HOMO-LUMO gap, increasing reactivity and polarizability . For the target compound, the 4-methoxyphenyl group likely reduces the HOMO-LUMO gap compared to the tetrazole analog, which has a more electron-deficient heterocycle.
Pharmacological and Physicochemical Properties
- Solubility : The N-(3-methoxypropyl) group in the target compound introduces ether and amide functionalities, improving aqueous solubility relative to the tetrazole analog’s isopropyl group .
- Bioactivity: Imidazole derivatives are known for antimicrobial and anti-inflammatory properties, while tetrazoles are often used as bioisosteres for carboxylic acids, suggesting divergent therapeutic applications .
Research Findings and Methodological Insights
- Computational Modeling : DFT methods, as applied in studies of analogous compounds, predict that the target compound’s methoxy groups enhance electron density at the imidazole ring, favoring interactions with biological targets (e.g., enzyme active sites) .
- Synthetic Challenges : The tetrazole analog’s synthesis involves cycloaddition reactions, whereas the target compound’s imidazole core may require multi-step condensation, impacting scalability .
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H27N3O3S
- Molecular Weight : 425.55 g/mol
- InChI Key : InChI=1S/C23H27N3O3S/c1-15-2-4-16(5-3-15)9-24-21(29)11-27-18(12-28)10-25-23(27)33-13-22(30)26-17-6-7-19-20(8-17)32-14-31-19/h2-8,10,28H,9,11-14H2,1H3,(H,24,29)(H,26,30)
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various substituted imidazoles, revealing that compounds with similar structures to the target compound demonstrated effectiveness against several bacterial strains and fungi. The presence of the imidazole ring is crucial for this activity due to its ability to interact with microbial enzymes and disrupt cellular processes .
Antioxidant Activity
The antioxidant potential of imidazole derivatives has been documented through various assays. For instance, the ABTS radical scavenging assay showed that certain imidazole compounds significantly reduce oxidative stress by neutralizing free radicals. The structure of this compound suggests it may possess similar antioxidant capabilities due to the presence of electron-donating groups like methoxy .
Anticancer Activity
Imidazole derivatives are also being explored for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death. The compound may exhibit similar effects owing to its structural features .
Case Studies
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazole Ring : This can be achieved through the condensation of appropriate aldehydes with primary amines in the presence of a catalyst.
- Sulfanyl Group Introduction : The sulfanyl group can be introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
